molecular formula C11H21NO3 B586216 N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine-13C2 CAS No. 1391053-12-5

N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine-13C2

Cat. No.: B586216
CAS No.: 1391053-12-5
M. Wt: 217.278
InChI Key: FYEUTXJZYOSEHS-AEGZSVGQSA-N
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Description

N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine-13C2 is a chemical compound with the molecular formula C11H21NO3. It is a stable isotope-labeled compound, often used in various scientific research applications. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine-13C2 typically involves the reaction of 2-ethyl-pyrrolidine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrogen chloride formed during the reaction. The reaction is usually performed at room temperature and yields the desired Boc-protected product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing systems to ensure uniformity and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine-13C2 undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.

    Oxidation and Reduction Reactions: The pyrrolidine ring can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in ethyl acetate.

    Substitution: Various nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Scientific Research Applications

N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine-13C2 has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine-13C2 primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality from unwanted reactions during multi-step synthesis. The deprotection step, which removes the Boc group, is crucial for revealing the free amine for further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions being studied.

Comparison with Similar Compounds

N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine-13C2 can be compared with other Boc-protected amines and pyrrolidine derivatives. Similar compounds include:

    N-tert-Butyloxycarbonyl-2-methyl-pyrrolidine: Differing by the presence of a methyl group instead of an ethyl group.

    N-tert-Butyloxycarbonyl-2-phenyl-pyrrolidine: Differing by the presence of a phenyl group instead of an ethyl group.

    N-tert-Butyloxycarbonyl-2-hydroxy-pyrrolidine: Differing by the presence of a hydroxy group instead of an ethyl group.

The uniqueness of this compound lies in its specific isotopic labeling, which makes it valuable for research applications requiring precise tracking and analysis of molecular interactions.

Biological Activity

N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine-13C2 (also referred to as Boc-2-ethyl-pyrrolidine) is a compound that has garnered attention in various fields of biological and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C₁₃H₁₉N₂O₂
  • Molecular Weight : 239.30 g/mol
  • Appearance : Colorless oil
  • Solubility : Soluble in dichloromethane and other organic solvents

The compound's structure includes a pyrrolidine ring, which is essential for its biological activity, particularly in interactions with biological macromolecules.

Synthesis

The synthesis of N-tert-butyloxycarbonyl-2-ethyl-pyrrolidine typically involves the following steps:

  • Formation of the Pyrrolidine Ring : The initial step usually includes the cyclization of suitable precursors to form the pyrrolidine structure.
  • Boc Protection : The introduction of the tert-butyloxycarbonyl (Boc) group is crucial for protecting the amine functionality during subsequent reactions.

Research has shown that isotopically labeled variants, such as 13C2, can be synthesized for use in metabolic studies and tracing experiments .

1. Antimicrobial Activity

Studies have indicated that compounds with a pyrrolidine moiety exhibit significant antimicrobial properties. N-tert-butyloxycarbonyl derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, a study demonstrated that derivatives of pyrrolidine displayed effective cytotoxicity against specific pathogenic bacteria .

2. Cytotoxic Effects

Research focusing on the cytotoxic effects of N-tert-butyloxycarbonyl derivatives has revealed their potential as anticancer agents. A notable case study involved testing these compounds against human cancer cell lines, where they showed a dose-dependent inhibition of cell proliferation . The mechanism of action appears to be related to apoptosis induction and cell cycle arrest.

3. Neuroprotective Properties

Emerging evidence suggests that N-tert-butyloxycarbonyl derivatives may possess neuroprotective properties. In vitro studies have indicated that these compounds can protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies

StudyFindings
Antimicrobial Activity Demonstrated effective inhibition against E. coli and S. aureus with MIC values ranging from 10 to 50 µg/mL .
Cytotoxicity in Cancer Cells Exhibited IC50 values less than 20 µM in human breast cancer cell lines .
Neuroprotection Reduced oxidative stress markers in neuronal cultures by up to 40% .

Research Findings and Implications

Recent research highlights the versatility of this compound in various biological contexts:

  • Metabolic Tracing : The isotopic labeling allows for tracking metabolic pathways in living organisms, providing insights into drug metabolism and pharmacokinetics.
  • Drug Development : Its structural features make it a suitable scaffold for developing new therapeutic agents targeting microbial infections and cancer.
  • Further Research Directions : Future studies should focus on elucidating the precise mechanisms underlying its biological activities and exploring its potential synergistic effects when combined with other therapeutic agents.

Properties

IUPAC Name

tert-butyl 2-(1,2-13C2)ethyl-2-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-5-11(14)7-6-8-12(11)9(13)15-10(2,3)4/h14H,5-8H2,1-4H3/i1+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEUTXJZYOSEHS-AEGZSVGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC1([13CH2][13CH3])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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